BX517

Catalog No.
S683365
CAS No.
946843-63-6
M.F
C15H14N4O2
M. Wt
282.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BX517

CAS Number

946843-63-6

Product Name

BX517

IUPAC Name

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8-

InChI Key

DFURSNCTQGJRRX-JYRVWZFOSA-N

SMILES

Array

Synonyms

BX 517, BX-517, BX517 cpd

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3

Isomeric SMILES

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3

The exact mass of the compound Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BX517 is a highly potent, cell-permeable indolinone-derived inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), exhibiting an IC50 of 6 nM [1]. While subsequent aminopyrimidine analogs like BX-795 and BX-912 were developed to overcome its limited in vivo pharmacokinetic profile, BX517 remains a critical procurement choice as a structural biology tool compound and a baseline comparator in medicinal chemistry [2]. Its well-characterized binding to the PDK1 ATP-binding pocket (PDB: 2PE1) and its recent validation as a chemical probe for plant TOR signaling pathways make it an essential reagent for specialized in vitro kinase selectivity panels and fundamental signaling research [3].

Substituting BX517 with more advanced in vivo PDK1 inhibitors (such as BX-795) or broad-spectrum kinase inhibitors (like staurosporine) compromises the integrity of comparative in vitro assays [1]. In medicinal chemistry workflows, BX517 serves as the definitive indolinone-scaffold baseline; replacing it with an aminopyrimidine alters the fundamental binding kinetics and hydrogen-bonding profile at the hinge region [2]. Furthermore, in plant biology applications, substituting BX517 can disrupt established dosing protocols for evaluating sucrose-induced growth and TOR signaling in Arabidopsis models, where its specific cell permeability and target engagement have been quantitatively validated [3].

Assay Calibration Workflow Fit: High-Selectivity PDK1 Baseline

In mainstream biochemical screening workflows, BX517 is utilized as a highly reproducible positive control for PDK1 inhibition, demonstrating an IC50 of 6 nM [1]. For assay calibration, its >100-fold selectivity against a panel of 7 additional kinases—specifically Protein Kinase A (PKA)—makes it highly differentiated from broad-spectrum benchmarks like staurosporine [1]. In PC3 cell assays, it reliably inhibits AKT phosphorylation at 100 nM, providing a stable, purity-linked baseline for validating new screening platforms [2].

Evidence DimensionAssay calibration selectivity (PDK1 vs PKA)
Target Compound Data6 nM IC50 with >100-fold selectivity
Comparator Or BaselineStaurosporine (broad-spectrum, low selectivity)
Quantified DifferenceElimination of PKA-driven false positives in screening workflows
ConditionsCell-free kinase assay and PC3 cellular AKT phosphorylation models

Procurement of BX517 ensures reproducible, false-positive-free calibration of high-throughput kinase screening workflows.

Scaffold Baseline Suitability for Structural Biology Workflows

For laboratories developing novel kinase inhibitors, BX517 serves as the definitive indolinone-scaffold baseline. Its validated co-crystal structure with human PDK1 (PDB: 2PE1) maps critical hydrogen bonds at the hinge region (Ala-161, Ser-160) and Thr222 [1]. When compared to aminopyrimidine-class inhibitors like BX-795, BX517 provides a distinct structural footprint, making it an indispensable reference material for molecular docking, fragment-based drug design, and SAR optimization workflows [2].

Evidence DimensionStructural scaffold reference
Target Compound DataIndolinone binding mode (Ala-161, Ser-160, Thr222)
Comparator Or BaselineBX-795 (Aminopyrimidine binding mode)
Quantified DifferenceDistinct hinge-region hydrogen bonding profile
ConditionsX-ray crystallography (PDB: 2PE1) and molecular docking

Computational and structural chemists must procure this exact compound to establish a reliable baseline for indolinone-based drug design.

Chemical Probe Reproducibility in Plant Physiology Models

BX517 has been established as a highly reproducible chemical probe for modulating the target of rapamycin (TOR) signaling pathway in plant biology [1]. In Arabidopsis thaliana models, it quantitatively antagonizes sucrose-induced plant growth and represses cell cycle progression via WEE1 kinase [1]. Compared to generic phytotoxic agents, BX517 offers a specific, titratable mechanism to halt mitosis and reduce root meristem size, ensuring high reproducibility in plant hormone crosstalk studies [1].

Evidence DimensionPlant growth and TOR pathway modulation
Target Compound DataSpecific repression of sucrose-induced growth and WEE1 kinase
Comparator Or BaselineGeneric phytotoxic kinase inhibitors
Quantified DifferenceTargeted cell cycle arrest without broad phytotoxicity
ConditionsArabidopsis thaliana root meristem in vivo assays

Agricultural researchers require BX517 to achieve reproducible, targeted modulation of plant metabolic pathways without confounding off-target toxicity.

Structural Biology and SAR Baseline

BX517 is the established choice for laboratories conducting X-ray crystallography and molecular docking studies on PDK1. Its established co-crystal structure (PDB: 2PE1) makes it an essential reference compound for mapping the ATP-binding pocket and evaluating the binding kinetics of novel indolinone derivatives [1].

In Vitro Kinase Selectivity Profiling

For biochemical assay development, BX517 serves as a highly selective, low-nanomolar positive control. Its strong differentiation between PDK1 and PKA ensures that researchers can calibrate high-throughput screening (HTS) platforms and cellular AKT phosphorylation assays without the confounding off-target effects of older inhibitors like staurosporine [2].

Plant Chemical Genetics and TOR Pathway Analysis

In agricultural and botanical research, BX517 is utilized as a specific chemical probe to investigate the TOR signaling pathway. Its ability to antagonize sucrose-induced growth and modulate WEE1 kinase in Arabidopsis thaliana makes it a critical reagent for studying plant stress adaptation, root meristem development, and hormone crosstalk [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

282.11167570 Da

Monoisotopic Mass

282.11167570 Da

Heavy Atom Count

21

UNII

SYV8VN8W5K

Wikipedia

Bx-517

Dates

Last modified: 07-20-2023

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